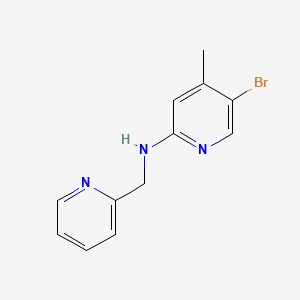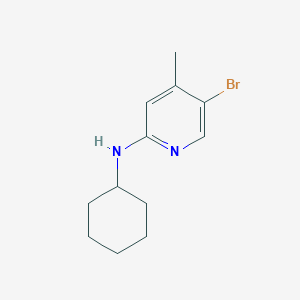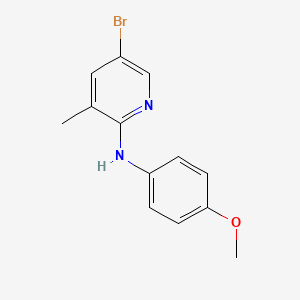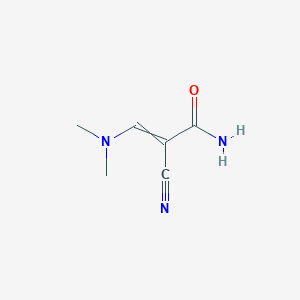![molecular formula C10H15NO2S B1525428 3-[(2-Methoxyethanesulfinyl)methyl]aniline CAS No. 1250234-02-6](/img/structure/B1525428.png)
3-[(2-Methoxyethanesulfinyl)methyl]aniline
Overview
Description
“3-[(2-Methoxyethanesulfinyl)methyl]aniline” is a chemical compound with the CAS Number: 1250234-02-6 . It has a molecular weight of 213.3 and its IUPAC name is 3-{[(2-methoxyethyl)sulfinyl]methyl}phenylamine . It is typically in an oil form .
Molecular Structure Analysis
The Inchi Code for “3-[(2-Methoxyethanesulfinyl)methyl]aniline” is 1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of “3-[(2-Methoxyethanesulfinyl)methyl]aniline” is oil . It is stored at room temperature . The compound has a molecular weight of 213.3 .Scientific Research Applications
Synthesis of Conducting Polymers
3-[(2-Methoxyethanesulfinyl)methyl]aniline: is a precursor in the synthesis of conducting polymers, particularly polyanilines. These polymers are known for their electrical conductivity and have potential applications in creating antistatic coatings, electromagnetic shielding materials, and conductive inks for printed electronics .
Development of Electrochromic Devices
This compound can be used to develop electrochromic materials that change color upon electrical stimulation. Such materials are used in smart windows, which can modulate light transmission, and in low-energy display screens .
Fabrication of Supercapacitors
The derivatives of 3-[(2-Methoxyethanesulfinyl)methyl]aniline can be employed in the fabrication of supercapacitors. These energy storage devices benefit from the high surface area and conductive properties of polyaniline-based materials, leading to enhanced charge storage capacity .
Creation of Anticorrosion Coatings
Polyaniline derivatives, synthesized using 3-[(2-Methoxyethanesulfinyl)methyl]aniline , can be applied as anticorrosion coatings on metals. These coatings protect metals from corrosion by providing a barrier and inhibiting the electrochemical processes that lead to corrosion .
Pharmaceutical Research
There is growing interest in the use of 3-[(2-Methoxyethanesulfinyl)methyl]aniline in pharmaceutical research. Its derivatives may serve as molecular scaffolds in the design of new therapeutic agents, owing to their structural versatility.
Sensor Technology
The compound’s derivatives are explored for use in sensor technology. They can be incorporated into sensors that detect environmental pollutants or chemical substances, leveraging the compound’s reactivity and conductivity .
Solar Cell Components
In the field of renewable energy, 3-[(2-Methoxyethanesulfinyl)methyl]aniline can contribute to the development of solar cell components. Its polymer derivatives can form part of the active layer in organic photovoltaic cells, which convert sunlight into electricity .
Biomedical Applications
Finally, the biocompatibility of polyaniline derivatives suggests potential biomedical applications. These could include bioelectrodes, tissue engineering scaffolds, and drug delivery systems, where the electrical properties of the material can be harnessed for therapeutic purposes .
properties
IUPAC Name |
3-(2-methoxyethylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPRZQXTZVDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
![2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1525359.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)